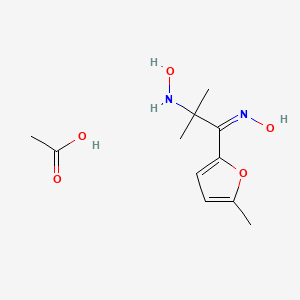
3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. This compound has been found to bind selectively to the translocator protein (TSPO) which is highly expressed in microglia cells in the central nervous system. The selective binding of DPA-714 to TSPO has made it a valuable tool in the study of neuroinflammation and neurodegenerative diseases.
作用機序
The mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide involves the selective binding of the compound to TSPO. This protein is located in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. TSPO is also highly expressed in microglia cells and is involved in the immune response in the central nervous system. The binding of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to TSPO allows for the visualization and quantification of microglia activation in the brain.
Biochemical and Physiological Effects:
3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been found to have minimal toxicity and is well tolerated in animal studies. The compound has been shown to have a high affinity for TSPO and is selective for this protein. 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been found to be effective in the visualization and quantification of microglia activation in the brain, which has important implications for the study of neuroinflammation and neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in lab experiments include its high affinity for TSPO, its selectivity for this protein, and its ability to visualize and quantify microglia activation in the brain. The limitations of using 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in lab experiments include the complex synthesis process, the need for expertise in organic chemistry, and the high cost of the compound.
将来の方向性
There are several future directions for the use of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in scientific research. One direction is the development of new imaging techniques that utilize 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to visualize and quantify microglia activation in the brain. Another direction is the study of the role of microglia activation in neuroinflammation and neurodegenerative diseases. 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide may also have potential applications in the development of new therapies for these diseases.
合成法
The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide involves a multistep process that begins with the reaction of 2,5-dioxopyrrolidin-1-yl-4-methylbenzenesulfonate with N-phenylbenzamide. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been extensively studied in the field of neuroimaging due to its ability to selectively bind to TSPO. This protein is highly expressed in microglia cells, which are involved in the immune response in the central nervous system. The selective binding of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to TSPO allows for the visualization and quantification of microglia activation in the brain. This has important implications for the study of neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-15-9-10-16(21)19(15)14-8-4-5-12(11-14)17(22)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQKKJGJQVMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 867695 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)


![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
